Regioisomeric Identity: Oxadiazole-Phenyl / Urea-Thiophene Orientation Confers a Distinct Chemical Space Relative to the Swapped Isomer
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1219903-12-4) carries the phenyl group on the oxadiazole C5 position and the thiophene on the terminal urea nitrogen. Its regioisomer, 1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1286721-15-0), swaps these groups, placing thiophene on the oxadiazole and phenyl on the urea terminus. Despite sharing the identical molecular formula C13H10N4O2S and molecular weight 286.31 g/mol, these two compounds are chemically distinct entities . No published head-to-head biological comparison between them exists. However, in the related Nox inhibitor series, the position of aromatic substituents on the oxadiazole vs. urea moieties was a critical determinant of activity, with the lead compound 7a (1-phenyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea) showing a specific scaffold topology required for potency [1].
| Evidence Dimension | Regioisomeric scaffold topology |
|---|---|
| Target Compound Data | Phenyl on oxadiazole C5; thiophen-2-yl on urea N' (CAS 1219903-12-4; MW 286.31) |
| Comparator Or Baseline | 1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1286721-15-0; MW 286.31) — swapped topology |
| Quantified Difference | Cannot be quantified — no direct comparative assay data available for either compound |
| Conditions | Structural identity confirmed by CAS registry and molecular formula; no comparative bioassay data located |
Why This Matters
Procuring the wrong regioisomer means obtaining a different chemical entity with potentially divergent biological activity; CAS number verification is the minimum necessary quality control step.
- [1] Choi, Y.S. (Advisor). Syntheses and Biological Activities of 1,3,4-Oxadiazole Derivatives as Novel Inhibitors of NADPH Oxidase (NOX). Korea University. Compound 7a data. View Source
